3-Methylimidazo[1,5-a]pyridin-7-amine
Description
Significance of the Imidazo[1,5-a]pyridine (B1214698) Scaffold in Heterocyclic Chemistry
The unique arrangement of nitrogen atoms and the delocalized π-electron system in the imidazo[1,5-a]pyridine core impart distinct chemical and physical properties. This has made it a valuable building block in the design and synthesis of novel compounds with diverse applications.
Structural Classification and Nomenclature within Fused Pyridine (B92270) Heterocycles
Imidazo[1,5-a]pyridines belong to the larger family of imidazopyridines, which are classified based on the fusion points of the imidazole (B134444) and pyridine rings. nih.gov The nomenclature specifies the bonding between the two rings, distinguishing it from isomers like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines. nih.gov
Comparison with Related Nitrogen-Containing Heterocycles
The electronic and structural properties of imidazo[1,5-a]pyridines are often compared to other prominent nitrogen-containing heterocycles.
| Heterocycle | Key Structural Features | Common Applications |
| Imidazo[1,5-a]pyridine | Fused imidazole and pyridine rings with a bridgehead nitrogen. | Medicinal chemistry, materials science. ukzn.ac.za |
| Indole | Fused benzene (B151609) and pyrrole (B145914) rings. | Pharmaceuticals, natural products. |
| Azaindole | Indole with one or more carbon atoms in the benzene ring replaced by nitrogen. | Medicinal chemistry. |
| Imidazo[1,2-a]pyridine (B132010) | Isomeric form of imidazo[1,5-a]pyridine with a different ring fusion. | Pharmaceuticals, fluorescent probes. researchgate.netnih.gov |
Prevalence in Natural Products and Alkaloids
The imidazo[1,5-a]pyridine core is found in some natural products, a notable example being Cribrostatin 6. beilstein-journals.org This marine alkaloid, isolated from a marine sponge, exhibits potent antimicrobial and antineoplastic activities, highlighting the biological significance of this scaffold. organic-chemistry.orgnih.gov
Research Potential and Current Landscape of Imidazo[1,5-a]pyridine Investigations
The versatile nature of the imidazo[1,5-a]pyridine scaffold continues to drive research interest, with ongoing efforts to explore its full potential.
Historical Context and Evolution of Research Focus
Initial research into imidazo[1,5-a]pyridines focused on their fundamental synthesis and chemical reactivity. Over time, the focus has shifted towards harnessing their unique properties for practical applications, particularly in the development of new therapeutic agents and advanced materials.
Interdisciplinary Relevance
The study of imidazo[1,5-a]pyridine derivatives is highly interdisciplinary, spanning several key areas of scientific research:
Medicinal Chemistry: This scaffold is a "privileged structure" in drug discovery, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents. beilstein-journals.org
Materials Science: The photophysical properties of certain imidazo[1,5-a]pyridine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. ukzn.ac.za
Organic Synthesis: The development of novel and efficient synthetic routes to functionalized imidazo[1,5-a]pyridines remains an active area of research, enabling the creation of diverse molecular libraries for further investigation. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-methylimidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C8H9N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,9H2,1H3 |
InChI Key |
DVJMYIRZPKZBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=CC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylimidazo 1,5 a Pyridin 7 Amine and Its Analogs
Foundational Cyclization Strategies for the Imidazo[1,5-a]pyridine (B1214698) Core
The construction of the imidazo[1,5-a]pyridine core is central to the synthesis of its derivatives. mdpi.com A multitude of synthetic transformations have been developed to create this fused heterocyclic system from readily available starting materials. rsc.org Key strategies include cyclocondensation, oxidative cyclization, and annulation reactions, which provide versatile pathways to this important scaffold. rsc.orgrsc.org
Cyclocondensation Reactions of 2-(Aminomethyl)pyridines
A predominant and well-established method for synthesizing the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridine derivatives, also known as 2-picolylamines. nih.govbeilstein-journals.org This approach relies on the reaction of the nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner to construct the five-membered imidazole (B134444) ring. nih.gov This strategy has proven to be highly effective, leading to the preparation of over 120,000 distinct imidazo[1,5-a]pyridine compounds. nih.gov
A wide array of electrophilic components can be employed in the cyclocondensation reaction with 2-(aminomethyl)pyridines. nih.gov The choice of electrophile is crucial as it introduces specific substituents onto the newly formed imidazole ring. Commonly used electrophiles include:
Carboxylic Acids nih.gov
Acyl Anhydrides nih.gov
Acyl Chlorides nih.gov
Esters nih.gov
Thioamides nih.gov
Dithionates nih.gov
Thiocarbamates nih.gov
In one specific example, a novel method was developed for the synthesis of imidazo[1,5-a]pyridines through the cyclization of 2-picolylamines with nitroalkanes, which are electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. nih.gov The reaction conditions for this particular transformation were optimized, as detailed in the table below. researchgate.net
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% 1 g/mmol | 110 | 3 | 4 |
| 2 | PPA 85% 1 g/mmol | 130 | 3 | 13 |
| 3 | PPA 87% 1 g/mmol | 130 | 3 | 15 |
| 4 | PPA 80% | 140 | 3 | 6 |
| 5 | HPO₃ 100% | 140 | 5 | 0 |
| 6 | PPA 87% 0.5 g/HPO₃ 0.25 g/mmol | 110 | 5 | 22 |
| 7 | PPA 87% 0.5 g/HPO₃ 0.25 g/mmol | 140 | 2 | 43 |
| 8 | PPA 87% 0.5 g/HPO₃ 0.5 g/mmol | 140 | 1.5 | 62 |
| 9 | PPA 87% 0.5 g/HPO₃ 0.5 g/mmol | 160 | 2 | 77 |
| Optimization of reaction conditions for the cyclization of 2-(aminomethyl)pyridine with nitroethane. researchgate.net |
In addition to the aforementioned electrophiles, oxidative cyclocondensations utilizing aldehydes have also been successfully demonstrated for the synthesis of the imidazo[1,5-a]pyridine scaffold. nih.gov This approach offers an alternative pathway to construct the fused imidazole ring system.
The mechanism of cyclocondensation of 2-(aminomethyl)pyridines has been investigated to understand the reaction pathway. beilstein-journals.org In the case of the reaction with electrophilically activated nitroalkanes, a proposed mechanism involves several key steps. beilstein-journals.org
Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of the 2-(aminomethyl)pyridine on the activated nitronate. beilstein-journals.org
Formation of Amidinium Species : This initial attack leads to the formation of an amidinium intermediate. beilstein-journals.org
5-exo-trig Cyclization : The amidinium species is well-suited for a 5-exo-trig cyclization, which involves the masked imine functionality of the pyridine (B92270) ring. This step forms a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org
Deprotonation and Elimination : Subsequent deprotonation yields a 2,3-dihydroimidazo[1,5-a]pyridine intermediate. The final step involves an elimination reaction to afford the aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org
Cycloisomerization Reactions (e.g., Silver-Mediated Cycloisomerization)
Cycloisomerization reactions represent another effective strategy for the synthesis of imidazo[1,5-a]pyridines. nih.gov Silver-mediated cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines has been developed as a regioselective technique for producing 3-methyl imidazo[1,5-a]pyridines. nih.gov The silver catalyst facilitates the intramolecular cyclization of the alkyne moiety onto the pyridine ring system. nih.gov This type of cascade reaction, combining cycloisomerization with other transformations, has emerged as a powerful tool for constructing diverse heterocyclic structures. nih.gov
| Reactant | Catalyst | Product |
| Enynamide | Silver acetate (B1210297) / Chiral PPY | Bispirocyclopentene |
| Example of a Silver/Chiral PPY relay catalytic cycloisomerization/(2 + 3) cycloaddition cascade reaction. nih.gov |
One-Pot Annulation Strategies
One-pot annulation strategies have been developed to streamline the synthesis of imidazo[1,5-a]pyridines, offering increased efficiency by combining multiple reaction steps in a single procedure. nih.govmdpi.com A novel one-pot annulation method assisted by magnesium nitride (Mg₃N₂) has been reported. nih.gov This strategy involves a cyclo-condensation reaction of 2-pyridyl ketones with aldehydes or alkyl glyoxylates, providing excellent yields of the desired imidazo[1,5-a]pyridine products. nih.gov Another efficient one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which simultaneously constructs both C-N and C-S bonds under mild conditions. mdpi.com
Mg3N2-Assisted Cyclo-condensation of 2-Pyridyl Ketones with Aldehydes/Glyoxylates
A novel, one-pot annulation strategy utilizing magnesium nitride (Mg3N2) has been developed for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. This method involves the cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes. rsc.orgnih.gov Magnesium nitride serves as a convenient in situ source of ammonia (B1221849) in protic solvents, and the resulting magnesium salts may also act as catalysts for the reaction. nih.gov This approach is noted for its efficiency and high yields. rsc.orgnih.gov
The reaction between a 2-pyridyl ketone and an alkyl glyoxylate (B1226380) in a protic solvent, assisted by Mg3N2, leads to the formation of imidazo[1,5-a]pyridine carboxylates. nih.gov These products are synthetically versatile and can be further manipulated into more complex molecules. nih.gov
Table 1: Examples of Mg3N2-Assisted Synthesis of Imidazo[1,5-a]pyridines
| 2-Pyridyl Ketone | Aldehyde/Glyoxylate | Product | Yield (%) |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methanone | Ethyl glyoxylate | Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | 94 |
| (4-Methoxyphenyl)(pyridin-2-yl)methanone | Ethyl glyoxylate | Ethyl 1-(4-methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylate | 92 |
| (4-Chlorophenyl)(pyridin-2-yl)methanone | Ethyl glyoxylate | Ethyl 1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylate | 91 |
Multicomponent Reaction-Based Approaches (e.g., Ugi-Azide 4CR)
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. The Ugi-azide four-component reaction (4CR) is a notable example that has been employed in the synthesis of tetrazole-linked imidazo[1,5-a]pyridines. acs.org This strategy involves the reaction of an aldehyde, an amine, an isocyanide, and an azide (B81097) source. nih.govnih.gov
In a typical sequence for synthesizing 1-tetrazolylimidazo[1,5-a]pyridines, the Ugi-azide reaction is followed by a deprotection step and subsequent N-acylation and cyclization. acs.org For instance, the reaction of pyridine-2-carbaldehyde, tritylamine, benzyl (B1604629) isocyanide, and azidotrimethylsilane (B126382) produces the Ugi-adduct in high yield. Following deprotection under acidic conditions, the intermediate amine can be acylated and cyclized using acetic anhydride (B1165640) to furnish the final 1-tetrazolyl-3-methylimidazo[1,5-a]pyridine. acs.org
Table 2: Substrate Scope for the Synthesis of 1-Tetrazolyl-3-methylimidazo[1,5-a]pyridines
| Aldehyde | Isocyanide | Acylating Agent | Product | Yield (%) |
|---|---|---|---|---|
| Pyridine-2-carbaldehyde | Benzyl isocyanide | Acetic anhydride | 1-(1-Benzyl-1H-tetrazol-5-yl)-3-methylimidazo[1,5-a]pyridine | 85 |
| Pyridine-2-carbaldehyde | Cyclohexyl isocyanide | Acetic anhydride | 1-(1-Cyclohexyl-1H-tetrazol-5-yl)-3-methylimidazo[1,5-a]pyridine | 82 |
| Pyridine-2-carbaldehyde | tert-Butyl isocyanide | Propionic anhydride | 3-Ethyl-1-(1-tert-butyl-1H-tetrazol-5-yl)imidazo[1,5-a]pyridine | 78 |
C-H Amination/Cyclization Strategies
C-H amination/cyclization represents a powerful and atom-economical approach to the synthesis of imidazo[1,5-a]pyridines. These methods often involve the formation of a C-N bond through the direct functionalization of a C-H bond, followed by an intramolecular cyclization. A variety of catalytic systems, including those based on copper and iron, have been reported for this transformation. organic-chemistry.org
A transition-metal-free approach utilizing molecular iodine (I2) has been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This oxidative annulation process is mediated by I2 in the presence of a base such as sodium acetate. The reaction proceeds via an sp3 C-H amination and is operationally simple, allowing for the efficient, one-pot synthesis of a range of imidazo[1,5-a]pyridine derivatives. rsc.org
Table 3: Examples of I2-Mediated Synthesis of Imidazo[1,5-a]pyridines
| 2-Pyridyl Ketone | Alkylamine | Product | Yield (%) |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methanone | Benzylamine (B48309) | 1,3-Diphenylimidazo[1,5-a]pyridine | 85 |
| (4-Methoxyphenyl)(pyridin-2-yl)methanone | Benzylamine | 3-(4-Methoxyphenyl)-1-phenylimidazo[1,5-a]pyridine | 82 |
| Phenyl(pyridin-2-yl)methanone | (4-Chlorophenyl)methanamine | 3-(4-Chlorophenyl)-1-phenylimidazo[1,5-a]pyridine | 80 |
Decarboxylative Cyclic Annulation of Amines or Alpha-Amino Acids
Decarboxylative cyclization offers a strategic route to imidazo[1,5-a]pyridines, utilizing readily available α-amino acids as starting materials. organic-chemistry.org A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines has been shown to produce 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org
This method is advantageous due to the natural abundance, stability, and low cost of α-amino acids. The reaction is typically performed using Cu(OTf)2 as the catalyst, molecular iodine as a co-catalyst, and an oxidant such as di-tert-butyl peroxide (DTBP) in a suitable solvent like toluene (B28343) at elevated temperatures. organic-chemistry.org The reaction demonstrates broad substrate compatibility with various α-amino acids. organic-chemistry.org
Table 4: Decarboxylative Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
| 2-Benzoylpyridine | α-Amino Acid | Product | Yield (%) |
|---|---|---|---|
| 2-Benzoylpyridine | L-Alanine | 3-Methyl-1-phenylimidazo[1,5-a]pyridine | 88 |
| 2-Benzoylpyridine | L-Valine | 3-Isopropyl-1-phenylimidazo[1,5-a]pyridine | 85 |
| 2-(4-Methoxybenzoyl)pyridine | L-Alanine | 1-(4-Methoxyphenyl)-3-methylimidazo[1,5-a]pyridine | 92 |
Specific Synthesis of 3-Methylimidazo[1,5-a]pyridine (B1621335) Precursors
Reaction of Nitroethane with 2-Picolylamine in Polyphosphoric Acid
A direct and efficient method for the synthesis of 3-methylimidazo[1,5-a]pyridine involves the cyclization of 2-picolylamine (2-(aminomethyl)pyridine) with nitroethane in the presence of polyphosphoric acid (PPA) and phosphorous acid. beilstein-journals.orgresearchgate.net This reaction proceeds by the electrophilic activation of nitroethane by the acidic medium, which facilitates the nucleophilic attack by the amine. beilstein-journals.org
The proposed mechanism involves the initial reaction between 2-picolylamine and the activated nitroalkane to form an amidinium intermediate. This intermediate then undergoes a 5-exo-trig cyclization involving the pyridine ring, leading to a dihydroimidazo[1,5-a]pyridine intermediate, which subsequently aromatizes to the final product. beilstein-journals.org
A typical procedure involves heating a mixture of nitroethane, 2-picolylamine, polyphosphoric acid, and phosphorous acid. beilstein-journals.org For example, reacting 2.00 mmol of nitroethane with 1.00 mmol of 2-picolylamine in the presence of 500 mg of 87% polyphosphoric acid and 500 mg of phosphorous acid at 160 °C for 2 hours yields 3-methylimidazo[1,5-a]pyridine in 77% yield after workup and purification. beilstein-journals.org
Vilsmeier-Haack Formylation for Aldehyde Intermediates
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.org The resulting electrophilic iminium species reacts with the heterocyclic substrate to introduce a formyl group after hydrolysis. wikipedia.org
While the direct Vilsmeier-Haack formylation of 3-methylimidazo[1,5-a]pyridin-7-amine is not explicitly detailed in the provided search results, the reaction is broadly applicable to electron-rich heterocycles. For related imidazo[1,2-a]pyridine (B132010) systems, Cu-catalyzed C3-formylation using DMSO as the formylating agent has been reported. rsc.org Generally, the Vilsmeier-Haack reaction provides a valuable tool for introducing aldehyde functionalities onto heterocyclic cores, which can then serve as versatile intermediates for further synthetic transformations. The position of formylation on the imidazo[1,5-a]pyridine ring would depend on the relative electron density of the different ring positions.
Ritter-Type Reactions for Imidazo[1,5-a]pyridine Synthesis
The Ritter reaction, a classic method for the synthesis of N-alkyl amides from nitriles and a carbocation source, has been ingeniously adapted for the construction of the imidazo[1,5-a]pyridine core. This approach typically involves the reaction of a suitable pyridine derivative, which can generate a carbocation, with a nitrile.
Recent advancements have demonstrated the use of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as an efficient catalyst for this transformation. acs.org In a typical procedure, a pyridinylmethanol derivative is treated with a nitrile in the presence of Bi(OTf)₃ and an acid co-catalyst such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds through the in situ generation of a carbocation from the alcohol, which is then trapped by the nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization onto the pyridine nitrogen and aromatization furnishes the imidazo[1,5-a]pyridine ring system. acs.org
The versatility of this method is highlighted by its tolerance to a range of substituents on both the pyridine and nitrile starting materials, allowing for the synthesis of a diverse library of imidazo[1,5-a]pyridine analogs. acs.org The reaction conditions are generally mild, and the products are often obtained in good to excellent yields.
Table 1: Examples of Imidazo[1,5-a]pyridine Synthesis via Ritter-Type Reaction acs.org
| Pyridinylmethanol Derivative | Nitrile | Catalyst System | Yield (%) |
| Pyridin-2-ylmethanol | Acetonitrile | 5 mol% Bi(OTf)₃, 5 equiv p-TsOH | 97 |
| (6-Methylpyridin-2-yl)methanol | Acetonitrile | 5 mol% Bi(OTf)₃, 5 equiv p-TsOH | 93 |
| Pyridin-2-ylmethanol | Benzonitrile | 5 mol% Bi(OTf)₃, 5 equiv p-TsOH | 75 |
Strategies for Introducing the 7-Amino Group and Other Substituents
Once the 3-methylimidazo[1,5-a]pyridine core is established, the introduction of the 7-amino group is a critical step. This is typically achieved by functionalizing a precursor bearing a suitable leaving group at the 7-position, such as a halogen.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amines onto an aromatic ring. In the context of 3-methylimidazo[1,5-a]pyridine, a 7-halo derivative can react with an amine nucleophile to displace the halide and form the desired 7-amino product. The pyridine-like nitrogen atom in the imidazo[1,5-a]pyridine system activates the ring towards nucleophilic attack, particularly at positions analogous to the ortho and para positions of pyridine.
The reaction is typically carried out by heating the 7-halo-3-methylimidazo[1,5-a]pyridine with an excess of the desired amine, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reactivity of the halide follows the general trend for SNAr reactions, with iodide being the most reactive and chloride the least.
While direct examples for this compound are not extensively documented, the principles of SNAr on related heterocyclic systems, such as pyridines and quinazolines, are well-established and provide a strong basis for its application in this context. researchgate.net For instance, the reaction of 2-chloropyridine (B119429) with amines is a common method for the synthesis of 2-aminopyridine (B139424) derivatives. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the functionalization of heterocyclic compounds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. This reaction can be employed to introduce a variety of substituents at the 7-position of the imidazo[1,5-a]pyridine ring, starting from a 7-halo derivative.
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates. For example, the coupling of various aryl and heteroaryl boronic acids with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully achieved using a palladium catalyst system. nih.gov This demonstrates the feasibility of applying Suzuki-Miyaura coupling to functionalize positions analogous to the 7-position in the imidazo[1,5-a]pyridine scaffold.
Table 2: Illustrative Suzuki-Miyaura Coupling on a Related Heterocyclic System nih.gov
| Halide Substrate | Boronic Acid | Catalyst System | Yield (%) |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | 85 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | 82 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | 75 |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. For the synthesis of 7-alkynyl-3-methylimidazo[1,5-a]pyridines, a 7-halo derivative can be coupled with a terminal alkyne.
The resulting alkynyl-substituted imidazo[1,5-a]pyridines can serve as versatile intermediates for further transformations. The reaction conditions are generally mild and tolerate a wide range of functional groups on both the alkyne and the heterocyclic halide. Studies on related systems, such as the Sonogashira coupling of bromocyanofluoro pyridines, demonstrate the utility of this reaction for the alkynylation of nitrogen-containing heterocycles. soton.ac.uk
Table 3: Examples of Sonogashira Coupling on Functionalized Pyridines soton.ac.uk
| Halide Substrate | Terminal Alkyne | Catalyst System | Yield (%) |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 93 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Hexyne | Pd(PPh₃)₄, CuI | 85 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 3-Butyn-1-ol | Pd(PPh₃)₄, CuI | 90 |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction is arguably the most direct and versatile method for the synthesis of this compound from a corresponding 7-halo precursor.
The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand, such as those from the Buchwald or Hartwig groups, and a strong base. The choice of ligand and base is critical for the success of the reaction and depends on the nature of both the halide and the amine. The Buchwald-Hartwig amination is known for its broad substrate scope, tolerating a wide variety of amines, including primary and secondary alkyl and aryl amines, as well as ammonia surrogates.
Table 4: General Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 |
| Pd-PEPPSI | None | K₃PO₄ | t-Amyl alcohol | 100 |
Alkylation Reactions (e.g., C3-Alkylation via Aza-Friedel-Crafts)
Alkylation of the imidazo[1,5-a]pyridine core is a key strategy for introducing structural diversity. While direct C3-alkylation via aza-Friedel-Crafts reactions is well-documented for the isomeric imidazo[1,2-a]pyridine system, methodologies for the imidazo[1,5-a]pyridine scaffold often involve functionalization at the C1 position. dntb.gov.uamdpi.comnih.govresearchgate.net A notable metal-free approach involves the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules at the C1 position. acs.orgnih.gov This reaction proceeds via C(sp2)–H functionalization and can be extended to various alkyl, aryl, and heteroaryl aldehydes, effectively achieving C1-alkylation. acs.orgnih.gov
The reaction typically involves treating a 3-arylimidazo[1,5-a]pyridine with an aldehyde, such as formaldehyde (B43269), which serves as both a solvent and a carbon source. acs.orgnih.gov This method is advantageous for its operational simplicity and avoidance of transition-metal catalysts. acs.orgnih.gov
Table 1: Examples of Methylene Insertion at C1 of Imidazo[1,5-a]pyridines
| Imidazo[1,5-a]pyridine Reactant | Aldehyde | Product | Yield (%) |
| 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83 |
| 3-(Perfluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79 |
| 3-(3,5-Dibromophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 75 |
Data sourced from research on C–H functionalization for methylene insertion. nih.gov
Derivatization with Chiral Auxiliary Reagents
The development of asymmetric syntheses for imidazo[1,5-a]pyridines is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. One effective strategy involves a three-component coupling reaction that allows for the incorporation of chiral substituents. organic-chemistry.org This reaction, which combines substituted picolinaldehydes, amines, and formaldehyde, produces imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org By using a chiral amine as one of the components, chirality can be introduced into the final molecule. This method provides a versatile platform for creating a diverse library of chiral imidazo[1,5-a]pyridine analogs. organic-chemistry.org While the direct use of chiral auxiliaries that are later cleaved is not extensively detailed in recent literature for this specific scaffold, the incorporation of chiral building blocks serves a similar and highly effective purpose.
Functional Group Compatibility and Tolerance in Synthetic Pathways
The utility of a synthetic method is often defined by its compatibility with various functional groups. Research into the synthesis of imidazo[1,5-a]pyridines has shown tolerance for a range of substituents, although limitations exist.
In a regioselective synthesis from enamine intermediates, both electron-withdrawing groups (e.g., bromo, cyano, fluoro) and electron-donating groups are tolerated on the precursor, though yields can be modest. acs.org However, substitution at certain positions (designated R¹ and R⁴ in the study) on the pyridine ring of the enamine precursor can inhibit the desired intramolecular cyclization, leading to side products. acs.org
Copper-catalyzed transannulation reactions have demonstrated good tolerance for both electron-withdrawing and electron-donating groups on the benzylamine reactants. nih.gov This allows for the synthesis of a wide array of 1,3-diarylated imidazo[1,5-a]pyridines. Similarly, methods involving the cyclization of 2-(aminomethyl)quinolines with electrophilic nitroalkanes proceed effectively with various substituents on the quinoline (B57606) ring. beilstein-journals.org
Table 2: Functional Group Tolerance in Imidazo[1,5-a]pyridine Synthesis
| Synthetic Method | Tolerated Groups | Inhibiting Factors/Notes |
| Regioselective cyclization of enamines | Bromo, Cyano, Fluoro, Methoxy, Methyl | Substitution at specific positions (R¹, R⁴) prevents cyclization. acs.org |
| Copper-catalyzed transannulation | Electron-donating and electron-withdrawing groups on benzylamine. | The presence of electron-donating groups on N-heteroaryls gave better yields. nih.gov |
| Cyclocondensation with nitroalkanes | Various substituents on 2-(aminomethyl)quinolines. | Reactions with α-nitrotoluene proceeded sluggishly with low yield. beilstein-journals.org |
| Ritter-type reaction | Electron-donating and electron-withdrawing groups on the pyridine ring. | Excellent yields were obtained across a range of substituents. acs.org |
Reaction Mechanisms and Regioselectivity in Synthesis
Understanding the reaction mechanisms is fundamental to controlling the regioselectivity and efficiency of the synthesis of imidazo[1,5-a]pyridines.
Intermediate Formation (e.g., Benzylic Carbocations, Iminium Ions, Nitrilium Ions)
The synthesis of the imidazo[1,5-a]pyridine scaffold can proceed through several distinct types of reactive intermediates:
Amidinium and Iminium Ions : One pathway involves the reaction of 2-(aminomethyl)pyridine with a nitroalkane that has been electrophilically activated by polyphosphoric acid (PPA). The initial nucleophilic attack of the amine forms an amidinium species. beilstein-journals.org This intermediate is primed for a subsequent cyclization step involving the pyridine ring's imine moiety, which leads to a dihydro-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org
Benzylic Carbocations : A Ritter-type reaction has been developed utilizing a combination of Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH). This catalytic system facilitates the formation of a benzylic carbocation from a benzylic alcohol precursor. acs.org This carbocation is then trapped by a nitrile, leading to the imidazo[1,5-a]pyridine ring system. acs.org
Radical Intermediates : In copper-catalyzed transannulation reactions, a radical mechanism is proposed. nih.gov An initial Cu(I) species is oxidized by aerial oxygen to a Cu(II) superoxo radical intermediate. This is followed by an intramolecular hydrogen abstraction from an sp³ carbon, ultimately leading to the cyclized product and regeneration of the Cu(I) catalyst. nih.gov
Cyclization and Rearomatization Processes
The key step in forming the bicyclic structure is an intramolecular cyclization. The regioselectivity of this step dictates the final product.
In the PPA-mediated synthesis from nitroalkanes, the amidinium intermediate undergoes a 5-exo-trig cyclization. beilstein-journals.org This is a favored pathway according to Baldwin's rules. Following cyclization, the resulting 2,3-dihydroimidazo[1,5-a]pyridine intermediate undergoes an elimination step (losing O-phosphorylated hydroxylamine) to achieve rearomatization and form the stable imidazo[1,5-a]pyridine product. beilstein-journals.org
Another common method involves the cyclization of N-[(pyridin-2-yl)methyl]arylamides. This transformation is typically induced by a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions, which drives the cyclization and subsequent aromatization. nih.gov
Influence of Catalysts and Reagents on Reaction Pathways
The choice of catalyst and reagents is critical in directing the reaction toward the desired imidazo[1,5-a]pyridine product and maximizing yield.
Acid Catalysts : Strong acids and Lewis acids play a pivotal role. Polyphosphoric acid (PPA) is used not just as a solvent but as a reagent to electrophilically activate nitroalkanes, enabling their reaction with aminomethylpyridines. beilstein-journals.org A combination of Bi(OTf)₃ and p-TsOH is specifically used to generate benzylic carbocation intermediates for Ritter-type reactions. acs.org In denitrogenative transannulation reactions, BF₃·Et₂O serves as an effective catalyst. organic-chemistry.org
Metal Catalysts : Transition metals are widely employed. Copper(I) and Copper(II) catalysts are effective in transannulation and oxidative cyclization reactions, often using oxygen from the air as a green oxidant. organic-chemistry.orgnih.gov Iron catalysts have also been used for efficient C-H amination to construct the imidazole-fused ring system. organic-chemistry.org
Dehydrating/Cyclizing Agents : Reagents like phosphorus oxychloride (POCl₃) are essential in classical cyclocondensation routes, such as the conversion of N-2-pyridylmethyl amides into the final heterocyclic product by promoting dehydration and ring closure. nih.govlew.ro
Table 3: Role of Catalysts and Reagents in Imidazo[1,5-a]pyridine Synthesis
| Catalyst/Reagent | Reaction Type | Role |
| Polyphosphoric Acid (PPA) | Cyclocondensation | Electrophilic activation of nitroalkanes. beilstein-journals.org |
| Bi(OTf)₃ / p-TsOH | Ritter-type Reaction | Generation of benzylic carbocation intermediate. acs.org |
| Copper(I) / O₂ | Transannulation | Catalyzes Csp³-H amination with aerial oxidation. organic-chemistry.orgnih.gov |
| BF₃·Et₂O | Denitrogenative Transannulation | Lewis acid catalyst for reaction of pyridotriazoles with nitriles. organic-chemistry.org |
| Phosphorus Oxychloride (POCl₃) | Cyclocondensation | Dehydrating agent to promote cyclization of amides. nih.govlew.ro |
| Iron Catalysts | C-H Amination | Catalyzes C-H amination with water as the only byproduct. organic-chemistry.org |
Derivatization and Functionalization of 3 Methylimidazo 1,5 a Pyridin 7 Amine and Imidazo 1,5 a Pyridine Scaffold
Strategies for Structural Modification and Diversification
The strategic modification of the imidazo[1,5-a]pyridine (B1214698) scaffold is essential for developing novel compounds with tailored properties. A variety of synthetic methodologies have been developed to introduce diverse functional groups and molecular fragments onto this heterocyclic system. These strategies often involve C-H functionalization, cyclocondensation, cycloaddition, and oxidative cyclization reactions to access a wide range of derivatives. acs.orgrsc.orgmdpi.com
Introduction of Aromatic and Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Thiazole (B1198619), Pyrazole, Tetrazole)
The incorporation of additional aromatic and heterocyclic rings onto the imidazo[1,5-a]pyridine core can significantly influence its electronic properties, steric profile, and potential for intermolecular interactions.
Pyrimidine and Pyrazole Moieties: The synthesis of pyrazolo[1,5-a]pyridines can be achieved through reagent-controlled cleavage of the C-N or C-C bond of 2-pyridylazirines, offering a divergent route to these fused systems. nih.govorganic-chemistry.org While direct coupling of a pre-formed pyrimidine ring to the imidazo[1,5-a]pyridine scaffold is not extensively documented, the construction of fused pyrimidine rings, such as imidazo[1,2-a]pyrimidines, is a well-established strategy. researchgate.net These methods often involve the reaction of aminopyridines with various reagents. For instance, the synthesis of imidazo[1,2-a]pyridine-based pyran bis-heterocycles has been reported, showcasing the versatility of this scaffold in creating complex hybrid molecules. nih.gov
Thiazole Moieties: The introduction of a thiazole group can be accomplished through various synthetic routes, often involving the construction of the thiazole ring from a suitable precursor attached to the primary scaffold. While specific examples for the imidazo[1,5-a]pyridine system are limited, methodologies applied to the isomeric imidazo[1,2-a]pyridine (B132010) scaffold, such as the reaction of a 3-amino-imidazo[1,2-a]pyridine derivative with isothiocyanates followed by cyclization, could potentially be adapted.
Tetrazole Moieties: Tetrazole rings are often used as bioisosteres for carboxylic acids. The synthesis of tetrazolo[1,5-a]pyridines can be achieved from 2-halopyridines via reaction with an azide (B81097) source. nih.gov This transformation provides a direct route to the fused tetrazole system.
| Heterocyclic Moiety | Synthetic Strategy | Scaffold | Reference |
|---|---|---|---|
| Pyrazole | Reagent-controlled cleavage of 2-pyridylazirines | Imidazo[1,5-a]pyridine | nih.govorganic-chemistry.org |
| Pyrimidine (fused) | Reaction of aminopyridines with various reagents | Imidazo[1,2-a]pyridine | researchgate.net |
| Tetrazole (fused) | Reaction of 2-halopyridines with an azide source | Tetrazolo[1,5-a]pyridine | nih.gov |
Acyl- and Sulfonamide Substitutions
The introduction of acyl and sulfonamide groups can significantly alter the electronic and lipophilic character of the imidazo[1,5-a]pyridine scaffold, which is a common strategy in drug design.
Acylation: Friedel-Crafts acylation of imidazo[1,2-a]pyridines is a known method for introducing acyl groups, typically at the C3 position. researchgate.net Similar reactivity could be anticipated for the imidazo[1,5-a]pyridine system, although the regioselectivity might differ.
Sulfonylation and Sulfonamidation: The direct C-H sulfonylation of imidazo[1,2-a]pyridines has been reported, providing a route to sulfonylated derivatives. bio-conferences.org Furthermore, the synthesis of imidazo[1,2-a]pyridine mesoionic compounds incorporating a sulfonamide moiety has been described, highlighting the feasibility of introducing this functional group. nih.gov The regioselective sulfonamidation of imidazo[1,2-a]pyridines has also been achieved. researchgate.net These methodologies could serve as a basis for developing synthetic routes to sulfonamide derivatives of imidazo[1,5-a]pyridines.
Formation of Hybrid Compounds (e.g., with Indene-1,3(2H)-dione)
The creation of hybrid molecules by combining the imidazo[1,5-a]pyridine scaffold with other pharmacologically relevant moieties is a promising strategy for discovering new bioactive compounds. While there is a lack of specific reports on imidazo[1,5-a]pyridine-indene-1,3(2H)-dione hybrids, the synthesis of imidazo[1,2-a]pyridine-chalcone conjugates has been documented. researchgate.net Additionally, the synthesis of novel imidazo[1,2-a]pyridine hybrids through the combination with various amines, anilines, and acid hydrazides has been explored. chemmethod.com These approaches demonstrate the potential for creating diverse hybrid structures based on the imidazopyridine core.
Steric and Electronic Effects of Substituents on Reactivity
The reactivity and regioselectivity of functionalization reactions on the imidazo[1,5-a]pyridine ring are significantly influenced by the steric and electronic properties of existing substituents.
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic rings of imidazo[1,5-a]pyridines can affect the efficiency of C-H functionalization reactions. acs.org For instance, in the formation of bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes, the reaction was not significantly affected by the electronic nature of the substituents on the 3-aryl group. acs.org However, in other reactions, electron-withdrawing substituents on the 3-position of the imidazo[1,5-a]pyridine ring have been shown to accelerate reactions, such as in the case of imidazo[1,5-a]pyrid-3-ylidene-catalyzed oxidative esterification of aldehydes. researchgate.net The modification of substituent groups on the imidazo[1,5-a]pyridine core has also been used to tune the absorption and emission properties of luminescent compounds, with different substituents causing noticeable shifts in the spectra. mdpi.com
Steric Effects: The steric hindrance posed by substituents can direct the position of further functionalization. For example, in a study on the cyclization of 2-(aminomethyl)pyridines with nitroalkanes to form imidazo[1,5-a]pyridines, the reaction was found to be sensitive to steric factors. beilstein-journals.org
Position-Specific Functionalization
The ability to selectively functionalize specific positions of the imidazo[1,5-a]pyridine scaffold is crucial for structure-activity relationship studies and the optimization of molecular properties.
C3-Functionalization
The C3 position of the imidazo[1,2-a]pyridine ring is known to be nucleophilic and susceptible to electrophilic attack. researchgate.netexlibrisgroup.com This reactivity has been exploited for a variety of C3-functionalization reactions, including alkylation, arylation, and carbonylation. exlibrisgroup.com
For the imidazo[1,5-a]pyridine scaffold, the situation is more complex, especially when a substituent is already present at the C3 position. The synthesis of 3-methylimidazo[1,5-a]pyridine (B1621335) has been achieved through the cyclization of 2-picolylamine with nitroethane. beilstein-journals.org However, further direct functionalization at the C3 position of a 3-substituted imidazo[1,5-a]pyridine is challenging. Instead, C-H functionalization often occurs at the C1 position. For example, the reaction of 3-phenylimidazo[1,5-a]pyridine (B186794) with formaldehyde (B43269) results in the formation of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, indicating that the C1 position is more reactive towards electrophilic substitution in this case. acs.org This suggests that for a C3-methylated imidazo[1,5-a]pyridine, functionalization at other positions, such as C1 or on the pyridine (B92270) ring, would be more likely than further substitution at C3.
| Reaction Type | Reactants | Product | Scaffold | Reference |
|---|---|---|---|---|
| C1-Methylenation | 3-Phenylimidazo[1,5-a]pyridine, Formaldehyde | bis(3-Phenylimidazo[1,5-a]pyridin-1-yl)methane | Imidazo[1,5-a]pyridine | acs.org |
| C3-Alkylation | Imidazo[1,2-a]pyridines, Aldehydes, Amines | C3-Alkylated imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine | nih.gov |
| C3-Formylation | Imidazo[1,2-a]pyridines, TMEDA | C3-Formylated imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine | nih.gov |
| C3-Sulfonamidation | Imidazo[1,2-a]pyridines, Sulfonamides | C3-Sulfonamidated imidazo[1,2-a]pyridines | Imidazo[1,2-a]pyridine | researchgate.net |
C5 and C7 Substitution
Functionalization of the pyridine ring within the imidazo[1,5-a]pyridine scaffold, specifically at the C5 and C7 positions, allows for significant modulation of the molecule's properties. These positions are less electronically activated than the C1 and C3 positions on the imidazole (B134444) ring, often requiring specific catalytic systems for efficient substitution.
Recent research has demonstrated the feasibility of direct C-H functionalization on the pyridine moiety. For instance, a thioether-assisted, copper-catalyzed C5–H arylation of imidazo[1,5-a]pyridines has been developed, showcasing a method for introducing aryl groups at this specific position. nih.gov While direct C7 functionalization methods are less commonly reported for the imidazo[1,5-a]pyridine core, strategies applied to the analogous imidazo[1,2-a]pyridine system can provide insights. In that series, functionalization at C7 has been achieved, suggesting that similar methodologies could be adapted. nih.gov
The synthesis of derivatives with substituents on the pyridine ring, such as chloro and trifluoromethyl groups, has been successfully achieved, indicating that the ring is accessible to modification. researchgate.netlew.ro For 3-Methylimidazo[1,5-a]pyridin-7-amine, the existing amino group at the C7 position serves as a key functional handle. It can be utilized for further derivatization through reactions typical for aromatic amines, such as acylation, alkylation, or participation in cross-coupling reactions to introduce a wide variety of substituents and build more complex molecular architectures.
| Compound Name | Substitution Position | Substituent | Synthetic Method Highlight |
|---|---|---|---|
| Aryl-substituted imidazo[1,5-a]pyridine | C5 | Aryl group | Thioether-assisted Cu-catalyzed C-H arylation nih.gov |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | C6, C8 (analagous to C5/C7) | -CF3, -Cl | Cyclization from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine researchgate.net |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | C6, C8 (analagous to C5/C7) | -CF3, -Cl | Reaction of aminomethylpyridine intermediate with thiophosgene (B130339) researchgate.netlew.ro |
Modulation of Optoelectronic Properties through Conjugation
The imidazo[1,5-a]pyridine scaffold is known for its luminescent properties, which can be precisely tuned by extending the π-conjugated system. nih.govmdpi.com Introducing aromatic or unsaturated groups at various positions on the heterocyclic core can significantly alter the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. mdpi.commdpi.com
The modification of the π-system allows for the systematic tuning of photophysical behavior. mdpi.com For example, designing donor-π-acceptor (D–π–A) fluorophores using the imidazo[1,5-a]pyridine ring as a component can lead to materials with excellent intramolecular charge transfer (ICT) characteristics. rsc.orgrsc.org In such systems, the imidazo[1,5-a]pyridine moiety can act as an electron-rich donor, and when connected through a π-linker (like a phenyl or fluorene (B118485) group) to an electron-accepting unit (like benzimidazole), it results in fluorophores with strong, tunable emissions. rsc.orgresearchgate.net
Research has shown that extending conjugation generally leads to a bathochromic (red) shift in both absorption and emission spectra. ijrpr.com Conversely, reducing conjugation can cause a hypsochromic (blue) shift. mdpi.com The strategic placement of substituents that extend the π-electron delocalization can enhance fluorescence intensity and quantum yield. ijrpr.com For instance, the introduction of a phenyl ring can extend conjugation and increase ICT. rsc.org The coordination of the imidazo[1,5-a]pyridine core with metal ions, such as Zn(II), can also induce conformational changes and enhance molecular rigidity, leading to improved quantum yields and significant blue shifts in emission. mdpi.com This tunability makes these compounds promising for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.org
| Derivative Type | Key Structural Feature | Observed Photophysical Effect | Potential Application |
|---|---|---|---|
| D–π–A Fluorophores (e.g., BPy-FL) | Imidazo[1,5-a]pyridine (donor) linked to Benzimidazole (acceptor) via a fluorene π-spacer. rsc.orgrsc.org | Strong greenish-yellow emission, large Stokes' shift, high quantum yield. researchgate.net | White LEDs, Acidochromism rsc.org |
| Bis-imidazo[1,5-a]pyridine systems | Two imidazo[1,5-a]pyridine units linked by an aromatic spacer. mdpi.com | Reduced conjugation compared to fully aromatic linkers leads to blue-shifted absorption. mdpi.com | Multichromophoric materials mdpi.com |
| Zn(II) Complexes | Coordination of imidazo[1,5-a]pyridine ligand to a Zn(II) center. mdpi.com | Enhanced quantum yields (up to 37%) and significant blue shifts in emission. mdpi.com | Luminophores for sensing and bioimaging mdpi.com |
Scalability and Efficiency of Derivatization Methods
The development of scalable and efficient synthetic methods is crucial for the practical application of this compound derivatives. Modern organic synthesis has focused on creating protocols that are high-yielding, operationally simple, and amenable to large-scale production. researchgate.netrsc.org
One-pot multi-component reactions are particularly efficient, allowing for the construction of the imidazo[1,5-a]pyridine core from simple, readily available starting materials in a single step. organic-chemistry.orgmdpi.com For example, an efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org Similarly, methods involving the cyclization of 2-picolylamines with electrophilically activated nitroalkanes have been developed, though they may require harsher conditions. beilstein-journals.org
Transition-metal-free approaches have also gained traction. An iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides an operationally simple route to imidazo[1,5-a]pyridine derivatives that can be conveniently carried out on a gram scale. rsc.org Copper-catalyzed reactions are also prominent, enabling tandem processes that form multiple bonds in a single operation with high efficiency. organic-chemistry.org These methods often use environmentally friendly oxidants like molecular oxygen. organic-chemistry.org The synthesis of key intermediates on a 100-gram scale has been reported, demonstrating the potential for industrial-level production of functionalized imidazo[1,5-a]pyridines. researchgate.netlew.ro The continuous improvement of these synthetic strategies, focusing on atom economy, reduced reaction times, and mild conditions, is essential for the broader utility of this important class of compounds. rsc.org
| Method | Key Reagents/Catalyst | Advantages | Reference |
|---|---|---|---|
| Transition-Metal-Free C–H Amination | Molecular iodine (I2), NaOAc | Operationally simple, gram-scale capability, avoids transition metals. | rsc.org |
| Three-Component Coupling | Picolinaldehydes, amines, formaldehyde | High yields, mild conditions, one-pot synthesis. | organic-chemistry.org |
| Copper(I)-Catalyzed Transannulation | Cu(I) catalyst, O2 as oxidant | Rapid and concise access to multifunctional derivatives. | organic-chemistry.org |
| Iodine-Mediated One-Pot Synthesis | Iodine, 2-aminomethylpyridines, benzaldehydes | Mild reaction conditions, high atom utilization, readily available starting materials. | mdpi.com |
Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyridine Derivatives
General Principles of SAR in Imidazopyridines
The imidazo[1,5-a]pyridine (B1214698) core is a fused heterocyclic system whose substitution pattern can be strategically modified to tune both electronic and steric properties. These characteristics make it a valuable framework for designing molecules that can interact with various biological targets. The versatility of its chemical structure allows for a wide range of applications, from pharmaceuticals to materials science.
The nature and position of substituents on the imidazo[1,5-a]pyridine ring are critical in determining the compound's biological efficacy and target specificity. Research on imidazo[1,5-a]pyridine-based chalcones as potential cytotoxic agents has demonstrated the importance of substitutions on a phenyl ring attached to the core structure.
For instance, in a series of chalcone (B49325) derivatives tested against the MDA-MB-231 human triple-negative breast cancer cell line, the presence and position of chloro groups on a phenyl ring at the 3-position of the imidazo[1,5-a]pyridine scaffold significantly influenced activity. A compound featuring a 3,4-dichlorophenyl group was found to be the most active in this series. In contrast, substitutions with methoxy, fluoro, and trifluoromethyl groups did not play a significant role in cytotoxicity. This highlights that specific electron-withdrawing groups at particular positions can be crucial for enhancing a desired biological effect.
The imidazo[1,5-a]pyridine ring offers several positions for chemical modification, allowing for the fine-tuning of its properties. The substitution pattern can be altered to adjust electronic and steric characteristics, which is a key strategy in medicinal chemistry. Studies on luminescent Zn(II) complexes have shown that substitutions at position 1, such as replacing a phenyl with a pyridine (B92270) group, can have a clear impact on the molecule's absorption and emission bands, which is crucial for applications in imaging and sensing.
In the context of therapeutic agents, a focused SAR study on derivatives designed as 5-HT4 receptor partial agonists for treating cognitive disorders associated with Alzheimer's disease led to the discovery of a potent and selective lead compound. This optimization process involved modifying the imidazo[1,5-a]pyridine scaffold to improve ADME (absorption, distribution, metabolism, and excretion) properties and efficacy, underscoring the ring's adaptability for targeted drug design.
Detailed information regarding the specific role of core acidic hydrogens in the ligand-target interactions of imidazo[1,5-a]pyridine derivatives is not extensively covered in the available research. However, in the broader class of imidazopyridines, intramolecular hydrogen bonding has been identified as a key motif for antimalarial activity, suggesting that hydrogen bond donors and acceptors are critical for biological interactions in related scaffolds.
SAR Focused on Biological Interactions (General for Imidazopyridines)
The imidazo[1,5-a]pyridine nucleus is a key structural component in many compounds with potential therapeutic applications, including anticancer and neuroprotective agents.
Systematic structural modifications are key to correlating specific features with biological outcomes. In the development of 5-HT4 receptor partial agonists, a focused SAR campaign successfully identified a lead compound with desirable properties for treating cognitive disorders. This indicates a clear relationship between the specific substitution patterns on the imidazo[1,5-a]pyridine core and the desired pharmacological activity and selectivity.
Similarly, in the design of donor-π-acceptor push-pull fluorophores, the combination of a 1,3-diphenylimidazo[1,5-a]pyridine donor with a benzilimidazole acceptor resulted in molecules with excellent intramolecular charge transfer (ICT) properties, making them suitable for applications in white light-emitting diodes and as pH sensors. This demonstrates how the electronic properties of substituents can be tailored to achieve specific photophysical behaviors.
In vitro studies are crucial for elucidating the SAR of new chemical entities. The evaluation of imidazo[1,5-a]pyridine-based chalcones against various cancer cell lines has provided valuable data on their cytotoxic potential. SAR studies revealed that chloro-substitution on the phenyl ring plays a vital role in the biological activity when compared to methoxy, fluoro, and trifluoromethyl groups.
The table below summarizes the cytotoxic activity of selected imidazo[1,5-a]pyridine-chalcone conjugates against the MDA-MB-231 (human triple-negative breast cancer) cell line. The variation in activity with different substituents on the phenyl rings illustrates clear SAR trends.
| Compound | R1 Group (at position 3) | R2 Group (on chalcone) | IC50 (µM) on MDA-MB-231 Cells |
|---|---|---|---|
| 7b | Phenyl | 3,4,5-trimethoxyphenyl | 12.3 ± 0.93 |
| 7n | 4-chlorophenyl | 3,4,5-trimethoxyphenyl | 4.23 ± 0.25 |
| 7o | 4-chlorophenyl | 3,4-dichlorophenyl | 3.26 ± 0.56 |
SAR in Catalysis and Material Science Applications
The imidazo[1,5-a]pyridine scaffold is a versatile platform in the design of functional molecules for catalysis and material science. The electronic properties and steric environment of this heterocyclic system can be finely tuned through the introduction of various substituents, leading to significant variations in performance. This is particularly evident in the field of catalysis, where imidazo[1,5-a]pyridine derivatives have emerged as highly effective N-heterocyclic carbene (NHC) ligands.
Influence of Substituents on Catalytic Efficiency (e.g., NHC Ligands)
N-heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in transition metal catalysis, owing to their strong σ-donating properties and the ability to form stable metal complexes. Imidazo[1,5-a]pyridin-3-ylidenes represent a unique class of NHC ligands where the bicyclic framework allows for systematic modification of substituents, thereby influencing the catalytic activity, selectivity, and stability of the corresponding metal complexes. nih.govacs.orgrsc.org
The catalytic efficiency of metal complexes bearing imidazo[1,5-a]pyridine-based NHC ligands is profoundly influenced by the nature and position of substituents on the heterocyclic core. Key positions for substitution that dictate the structure-activity relationship (SAR) are the N2-wingtip and the C5-position of the pyridine ring. The interplay between the steric and electronic effects of substituents at these positions is a critical factor in optimizing catalyst performance for specific chemical transformations.
Steric Effects:
A crucial concept that has emerged from studies on imidazo[1,5-a]pyridine NHC ligands is "steric matching". This refers to the synergistic steric influence of the substituent at the C5-position and the N2-aryl wingtip of the NHC ligand. nih.govrsc.org The combination of a fixed substituent at C5 and a flexible N2-wingtip creates a unique and tunable steric environment around the metal center. This steric encumbrance is vital for promoting challenging catalytic steps, such as reductive elimination in cross-coupling reactions.
For instance, in palladium-catalyzed cross-coupling reactions, the strategic matching of a bulky C5-aryl group with a sterically demanding N2-wingtip, such as a 2,6-diisopropylphenyl (Dipp) group, has been shown to create highly active and stable catalysts. nih.govrsc.org The resulting L-shaped ligand architecture provides an unsymmetrical steric pocket that is crucial for catalytic activity. The ligand ImPyMesDipp, which features a mesityl group at the C5-position and a Dipp group at the N2-position, was identified as a highly reactive ligand for the challenging palladium-catalyzed cross-coupling of nitroarenes. nih.govrsc.org
In the realm of asymmetric catalysis, the steric properties of substituents play a pivotal role in achieving high enantioselectivity. Chiral imidazo[1,5-a]pyridine-oxazoline ligands have been successfully employed in the rhodium-catalyzed enantioselective hydrosilylation of ketones. acs.org Studies have revealed that the steric bulk of the substituent on the chiral oxazoline (B21484) ring, as well as the N-aryl wingtip of the NHC, has a dramatic effect on the enantioselectivity of the reaction. acs.org For example, modifying the N-substituent from a mesityl group to the more sterically hindered diisopropylphenyl (Dipp) group can lead to improved enantioselectivity. acs.org Conversely, either decreasing or increasing the steric hindrance on the oxazoline unit can lead to a reduction in enantioselectivity, highlighting the need for a precise steric balance. acs.org
Electronic Effects:
The electronic properties of the imidazo[1,5-a]pyridine NHC ligand, which are modulated by substituents, also have a significant impact on catalytic efficiency. The introduction of electron-donating or electron-withdrawing groups can alter the σ-donating and π-accepting characteristics of the NHC ligand. Imidazo[1,5-a]pyridin-3-ylidenes have been shown to exhibit strong π-accepting character, a property that can be tuned by substituents. This π-accepting ability is attributed to a hybrid accepting orbital formed from the vacant p-orbital of the carbene and a π* orbital of the pyridine ring.
Computational studies have been instrumental in elucidating the electronic characteristics of this class of ligands. nih.gov These studies, in conjunction with experimental data, allow for a rational design of ligands with tailored electronic properties for specific catalytic applications. For example, in reactions where oxidative addition is the rate-determining step, a more electron-rich NHC ligand may be desirable to facilitate this process. Conversely, for reactions where reductive elimination is challenging, a more π-accepting ligand might be beneficial.
The following interactive table summarizes the influence of different substituents on the catalytic efficiency of imidazo[1,5-a]pyridine-based NHC ligands in selected reactions, based on findings from the literature.
| Ligand/Catalyst | Substituents | Reaction | Key Findings |
| Pd-ImPyMesDipp | C5-Mesityl, N2-Dipp | Cross-coupling of nitroarenes | High reactivity due to steric matching of bulky substituents. nih.govrsc.org |
| Rh-Imidazo[1,5-a]pyridine-oxazoline | N-Dipp, Oxazoline-iPr | Enantioselective hydrosilylation of ketones | High enantioselectivity (e.g., up to 93% ee) achieved through optimized steric bulk on both the N-wingtip and the chiral auxiliary. acs.org |
| Rh-Imidazo[1,5-a]pyridine-oxazoline | N-Mesityl, Oxazoline-iPr | Enantioselective hydrosilylation of ketones | Lower enantioselectivity compared to the N-Dipp analogue, highlighting the importance of the N-aryl substituent's steric profile. acs.org |
| Ni-py-ImPy | C5-pyridyl, various N-aryl | Acrylate synthesis from ethylene (B1197577) and CO2 | The presence of the chelating pyridine group at the C5 position is crucial for catalytic activity. mdpi.com |
While no specific structure-activity relationship studies focusing on 3-Methylimidazo[1,5-a]pyridin-7-amine as an NHC ligand in catalysis have been reported in the reviewed literature, general principles of SAR for the imidazo[1,5-a]pyridine scaffold can be extrapolated. A methyl group at the C3-position, adjacent to the carbene center, would introduce steric bulk that could influence the coordination geometry and stability of the metal complex. The 7-amino group, being on the pyridine ring and relatively remote from the carbene center, would primarily exert an electronic effect. As an electron-donating group, it would increase the electron density of the heterocyclic system, potentially enhancing the σ-donating capacity of the NHC ligand. This could, in turn, influence the catalytic activity in various reactions. However, without experimental data, these remain informed hypotheses.
Mechanisms of Biological Action and Interaction of Imidazo 1,5 a Pyridine Derivatives
Molecular Basis of Biological Activity (General for Imidazopyridines)
Compounds featuring the imidazopyridine core display a remarkable array of biological properties, including antifungal, antiviral, anticancer, anti-inflammatory, and hypnotic activities. researchgate.net The versatility of the imidazo[1,5-a]pyridine (B1214698) nucleus, in particular, has been leveraged to develop compounds that can act as agonists or antagonists for various receptors and inhibitors for numerous enzymes. researchgate.net The foundation of this broad bioactivity lies in the molecule's structural and electronic properties, which allow it to bind to and modulate the function of biological macromolecules. Its compact, rigid structure provides a stable framework for the precise spatial arrangement of functional groups that engage with target proteins.
The biological effect of any drug molecule, including imidazo[1,5-a]pyridine derivatives, is initiated by its binding to a target enzyme or receptor. This binding is a dynamic process governed by a series of non-covalent, or weak, interactions. These interactions, while individually weak, collectively contribute to a strong and specific binding affinity. Key interactions include:
Hydrogen Bonds: The nitrogen atoms within the imidazopyridine core can act as hydrogen bond acceptors, while substituents like amines or amides can act as both donors and acceptors. These interactions are highly directional and crucial for molecular recognition.
Hydrophobic Interactions: Aromatic rings and alkyl substituents on the imidazopyridine scaffold can engage in hydrophobic interactions with nonpolar pockets within a protein's active site, displacing water molecules and contributing favorably to the binding energy.
Van der Waals Forces: These are transient, weak electrical forces that occur between all atoms and are significant in ensuring a snug fit between the ligand and its binding site.
π-π Stacking: The planar aromatic system of the imidazo[1,5-a]pyridine ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein, contributing to binding affinity and specificity.
A prime example is the interaction of imidazo[1,5-a]pyridine-carboxamide derivatives with the ATP-binding pocket of Glycogen Synthase Kinase-3β (GSK-3β). X-ray crystallography has confirmed that the acidic hydrogen of the core structure plays a pivotal role in establishing a tight interaction within the enzyme's active site, demonstrating the critical nature of these weak interactions for potent biological activity.
The diverse therapeutic potential of imidazopyridine derivatives stems from their ability to selectively inhibit specific enzymes or block receptors involved in various disease pathways.
Protein kinases are a major class of enzymes targeted in drug discovery, and various imidazopyridine scaffolds have proven to be effective inhibitors.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in numerous diseases, making it a significant therapeutic target. Novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives have been developed as potent GSK-3β inhibitors. Computational modeling and X-ray crystallography have elucidated the binding mode of these inhibitors, confirming their interaction within the ATP pocket of the enzyme.
| Compound Class | Target | Activity |
| Imidazo[1,5-a]pyridine-carboxamides | GSK-3β | Nanomolar inhibition |
Antimalarial Kinase Inhibition: The emergence of drug-resistant malaria necessitates the discovery of drugs with novel mechanisms of action, and plasmodial kinases are attractive targets. nih.gov While many scaffolds are under investigation, imidazopyridines have been explored for their potential to inhibit essential Plasmodium falciparum kinases. For example, imidazopyrazines, a related isomer, have been investigated as inhibitors of P. falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4), which is crucial for the parasite's sexual development and transmission.
DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antibacterial and anticancer therapies. wikipedia.org Topoisomerase II resolves DNA tangles by creating transient double-strand breaks. Inhibitors of this enzyme can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex leading to cell death, or "catalytic inhibitors," which prevent the enzyme from functioning without causing DNA breaks. wikipedia.orgfrontiersin.org
Certain imidazopyridine isomers have been identified as topoisomerase II inhibitors. For instance, 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines have been shown to be dual inhibitors of the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, by targeting their ATPase domains. nih.gov Research has also indicated that the anticancer activity of some imidazo[1,2-a]pyridine (B132010) derivatives is mediated through the inhibition of human topoisomerase II. researchgate.net This mechanism involves stabilizing the cleavable complex, which leads to permanent DNA strand breaks and ultimately triggers apoptosis in cancer cells.
Enoyl-Acyl Carrier Protein Reductase (InhA) is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net It is the primary target of the frontline drug isoniazid. The development of direct InhA inhibitors is a key strategy to combat isoniazid-resistant tuberculosis strains. researchgate.net
Several studies have identified imidazo[1,2-a]pyridine derivatives as potent direct inhibitors of InhA. nih.govnih.gov Molecular docking studies of imidazo[1,2-a]pyridine-2-carboxamides have shown effective binding to the InhA active site. nih.gov A series of these compounds demonstrated significant activity against the H37Rv strain of M. tuberculosis, with some derivatives showing minimum inhibitory concentration (MIC) values in the sub-micromolar range. benthamdirect.com
| Compound Series | Target Enzyme | Organism | Activity (MIC) |
| Imidazo[1,2-a]pyridine-2-carboxamides | InhA | M. tuberculosis | 17 to 30 μM nih.gov |
| Substituted Imidazo[1,2-a]pyridines | InhA | M. tuberculosis H37Rv | 0.6 to 0.9 μM benthamdirect.com |
Inhibition of DNA synthesis is a cornerstone of cancer chemotherapy. Imidazopyridine derivatives can achieve this through several mechanisms.
One primary mechanism is through the inhibition of topoisomerases, as described previously. By preventing the re-ligation of DNA strands, topoisomerase II inhibitors cause an accumulation of DNA breaks that halt replication and trigger cell death pathways. nih.gov
Another mechanism involves the direct interaction of the compound with the DNA double helix. The planar aromatic structure of the imidazopyridine core is capable of intercalation—inserting and stacking between the base pairs of DNA. nih.govnih.gov This intercalation can distort the helical structure, interfering with the function of enzymes involved in replication and transcription, thereby inhibiting DNA synthesis and leading to cytotoxic effects. nih.gov Studies on hybrid imidazole-pyridine derivatives have confirmed their potential as DNA intercalators for anticancer applications. nih.gov Furthermore, some selenylated imidazo[1,2-a]pyridines have been reported to inhibit cancer cell proliferation by inducing DNA damage and apoptosis. nih.gov
Inhibition of Specific Biological Targets
Receptor Agonism (e.g., GABA A receptors)
Derivatives of fused imidazole (B134444) systems, such as imidazo[1,5-a]quinoxalines and imidazo[1,2-a]pyrimidines, are known to bind with high affinity to the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA A) receptor. researchgate.netnih.gov These receptors are ligand-gated chloride channels that mediate the major form of fast inhibitory neurotransmission in the central nervous system. researchgate.netmdpi.com The binding of ligands to this site can allosterically modulate the receptor's activity, resulting in a spectrum of effects ranging from full agonism to antagonism. nih.gov
Compounds structurally related to the imidazo[1,5-a]pyridine class have been developed as subtype-selective GABA A agonists, targeting α2/α3 subtypes to achieve anxiolytic effects with reduced sedative side effects. researchgate.netnih.govacs.org This selectivity is attributed to specific interactions within the benzodiazepine binding pocket at the interface of the α and γ subunits of the GABA A receptor. The pharmacological profile of these compounds—whether they act as antagonists, partial agonists, or full agonists—is determined by their specific chemical structure and how it influences the conformational changes of the receptor upon binding. nih.gov While direct studies on 3-Methylimidazo[1,5-a]pyridin-7-amine are not specified, the broader class of imidazo-pyridine derivatives shows a clear potential for GABA A receptor modulation.
DNA Alkylating Properties
Certain imidazo[1,5-a]pyridine derivatives have been investigated as DNA-directed alkylating agents. johnshopkins.edu A study involving the synthesis of imidazo[1,5-a]pyridine-pyrrolobenzodiazepine (PBD) conjugates demonstrated their potential as antitumor agents. johnshopkins.edursc.org PBDs are a class of natural products known to bind to the minor groove of DNA and alkylate the N2 position of a guanine (B1146940) base.
In this research, the imidazo[1,5-a]pyridine moiety was conjugated to the PBD core. These hybrid molecules showed enhanced DNA binding ability and significant antitumor activity against breast cancer cell lines. johnshopkins.edursc.org Molecular modeling studies indicated that these conjugates fit well within the DNA minor groove, positioning the PBD warhead for alkylation. johnshopkins.edu The imidazo[1,5-a]pyridine portion of the conjugate plays a crucial role in the molecule's conformation and interaction with the DNA helix. The research highlighted that these compounds could induce DNA damage, leading to cell cycle arrest in the G2/M phase and triggering apoptosis, as evidenced by the increased expression of proteins like p53 and γ-H2AX. johnshopkins.edu
Modulation of Pre-mRNA Splicing
Pre-mRNA splicing is a critical process in eukaryotic gene expression, where introns are removed and exons are joined to form mature messenger RNA (mRNA). This process is carried out by a large ribonucleoprotein complex called the spliceosome. nih.gov The modulation of pre-mRNA splicing by small molecules is an emerging area for therapeutic intervention. These molecules can interfere with the assembly of the spliceosome or alter the recognition of splice sites, leading to changes in the final protein product. mpg.de
While specific studies on this compound's effect on pre-mRNA splicing are not available, the general principle involves small molecules binding to components of the splicing machinery or to the pre-mRNA itself. nih.gov Such interactions can block the access of splicing factors to their target sequences, such as the 5' or 3' splice sites, or modulate the activity of regulatory proteins like serine/arginine-rich (SR) proteins. researchgate.netnih.gov This can lead to outcomes like exon skipping or intron retention, effectively altering the genetic information translated into proteins. nih.gov Given the planar, heterocyclic nature of the imidazo[1,5-a]pyridine core, it is conceivable that it could intercalate into RNA structures or interact with the proteins that regulate splicing.
Ligand-Target Interaction Studies
Understanding the interaction between a ligand and its biological target at a molecular level is fundamental for drug design and development. For imidazo[1,5-a]pyridine derivatives, studies have provided detailed insights into their binding modes with specific enzymes.
Structural Insights from Co-crystallography (e.g., with GSK-3β enzyme)
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various diseases. nih.gov X-ray crystallography has been instrumental in elucidating the binding of imidazo[1,5-a]pyridine derivatives to this enzyme. A high-resolution co-crystal structure of an imidazo[1,5-a]pyridine-3-carboxamide derivative (compound 16) in complex with human GSK-3β has been determined (PDB entry: 6Y9S). nih.govpdbj.org
This structural data confirmed the predictions from computational models and provided a detailed view of the ligand's orientation within the ATP-binding pocket of the enzyme. nih.gov The imidazo[1,5-a]pyridine core forms the central scaffold that positions the various substituents for optimal interaction with the protein. The crystal structure revealed the key interactions responsible for the inhibitor's potency and provided a rational basis for the observed structure-activity relationships (SAR). nih.govpdbj.org
Specific Binding Pockets and Interaction Modes
The co-crystal structure of the imidazo[1,5-a]pyridine derivative with GSK-3β showed that the inhibitor binds within the ATP-binding site, a pocket formed by the N- and C-terminal lobes of the kinase domain. nih.gov The binding mode is characterized by a network of specific interactions with key amino acid residues.
Key interactions observed in the GSK-3β-inhibitor complex include:
Hydrogen Bonds: The inhibitor forms crucial hydrogen bonds with the "hinge" region of the kinase, a common feature for ATP-competitive inhibitors. These interactions anchor the ligand in the active site.
Role of Specific Residues: The crystal structure identified specific amino acids, such as Val135, that play a critical role in the interaction. For instance, X-ray crystallography of a related imidazopyridine showed interaction with a carbonyl and an amino group of Val135. mdpi.com
These detailed interaction studies are vital for guiding the design of new derivatives with improved potency and selectivity. nih.gov
Advanced Applications and Research Directions for Imidazo 1,5 a Pyridine Derivatives Beyond Direct Therapeutics for the Target Compound
Material Science Applications
The inherent photoluminescent properties of imidazo[1,5-a]pyridine (B1214698) derivatives make them prime candidates for various applications in material science. rsc.org Their rigid structure, combined with the potential for extensive π-conjugation, leads to compounds with high quantum yields, large Stokes shifts, and excellent thermal and photochemical stability. researchgate.net These characteristics are highly desirable for the development of organic electronics, imaging agents, and sensors. researchgate.netnih.gov
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,5-a]pyridine derivatives have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs), particularly as emitters. researchgate.net Their tunable photophysical properties allow for the generation of light across the visible spectrum, with a significant focus on developing efficient blue emitters, which remain a challenge in OLED technology. uni-giessen.de By modifying the substituents on the imidazo[1,5-a]pyridine core, researchers can fine-tune the emission color, quantum efficiency, and charge-transport characteristics of the resulting material. researchgate.net
For instance, 1,3-disubstituted imidazo[1,5-a]quinolines have been successfully incorporated as the emitter molecule in OLED structures. uni-giessen.de An imidazo[1,5-a]pyridine-anthracene-based fluorophore has been utilized in the fabrication of a greenish-yellow OLED, which demonstrated a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency (EQE) of 3.2%. tandfonline.com This device also exhibited a low turn-on voltage of 7 V. tandfonline.com Furthermore, some iridium(III) complexes based on imidazo[1,5-a]pyridines have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. uni-giessen.de
| Parameter | Value |
|---|---|
| Luminous Efficiency | 4.4 cd A⁻¹ |
| Power Efficiency | 2.2 lm W⁻¹ |
| External Quantum Efficiency (EQE) | 3.2% |
| Turn-on Voltage | 7 V |
| Emission Color | Greenish-Yellow |
Emitters for Imaging and Microscopy
The strong fluorescence and photostability of imidazo[1,5-a]pyridine derivatives make them excellent candidates for use as emitters in biological imaging and microscopy. researchgate.net These compounds can be designed to be water-soluble and to permeate cell membranes, allowing for the imaging of intracellular structures. researchgate.net For example, a series of new dyes based on the imidazo[1,5-a]pyridine moiety with a carboxylic acid group for increased water solubility have been successfully used for fluorescence cell imaging in both plant and mouse fibroblast cells. researchgate.net These probes were efficiently internalized and maintained strong fluorescence in aqueous media. researchgate.net
Their large Stokes shifts are particularly advantageous in bioimaging, as this minimizes the interference from scattered excitation light and autofluorescence from biological samples. nih.gov Researchers have developed imidazo[1,5-a]pyridine-based fluorescent probes that are suitable for confocal microscopy and have demonstrated their utility in imaging living cells. researchgate.net
Sensors and Optoelectronic Devices
The sensitivity of the fluorescence of imidazo[1,5-a]pyridine derivatives to their local environment has been harnessed to develop chemical sensors. nih.gov Changes in polarity, pH, or the presence of specific ions can lead to a detectable change in the fluorescence intensity or wavelength. rsc.org For instance, some derivatives have been shown to act as fluorescent pH sensors, exhibiting different emission colors in acidic and basic conditions. rsc.org This on-off-on fluorescence behavior makes them useful for detecting volatile organic compounds with high acidity. rsc.org
Furthermore, imidazo[1,5-a]pyridine-based fluorescent probes have been designed for the selective detection of metal ions. mdpi.com For example, a probe based on a fused imidazopyridine scaffold demonstrated highly sensitive and selective fluorescent sensing for Fe³⁺ (turn-on) and Hg²⁺ (turn-off). rsc.org Another derivative was developed as a rapid and selective fluorescent sensor for sulfite. nih.gov The versatility of this scaffold allows for the creation of sensors for a wide range of analytes. Beyond sensors, their robust photophysical properties and thermal stability make them suitable for a range of optoelectronic devices. rsc.org
Solar Energy Conversion and Storage Systems
The potential of imidazo[1,5-a]pyridine derivatives in solar energy applications is an emerging area of research. Their strong absorption of light and ability to participate in photoinduced electron transfer processes suggest their utility in dye-sensitized solar cells (DSSCs) or as components in organic photovoltaics. The aromatic core of these compounds has been identified as having potential in solar energy conversion and storage systems. researchgate.net While specific device performance data is still limited, their properties as highly fluorescent dyes are a strong indicator of their potential in this field.
Dyes and Fluorescent Probes
Imidazo[1,5-a]pyridine derivatives are a significant class of fluorescent dyes due to their tunable and robust photophysical properties. researchgate.net Key characteristics of these dyes include:
High Quantum Yields: Many derivatives exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted light. Quantum yields can be tuned by chemical modification, with reported values reaching up to 50% or even higher in some cases. researchgate.net For example, substituting a benzene (B151609) ring with a pyridine (B92270) ring in some bis-imidazo[1,5-a]pyridine structures has been shown to increase the quantum yield from 0.12 to 0.38. nih.gov
Large Stokes Shifts: These compounds are well-known for their large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov Stokes shifts greater than 5000 cm⁻¹ are common, which is beneficial for applications where minimizing self-absorption is crucial. nih.gov An ultra-large Stokes shift of 460 nm has been reported for a FRET-based NIR probe. mdpi.com
Tunable Emission: The emission wavelength can be modulated by introducing different substituents onto the heterocyclic ring. researchgate.net This allows for the creation of dyes that emit across the blue-to-greenish-yellow part of the spectrum. researchgate.netrsc.org
Photostability: Imidazo[1,5-a]pyridine-based fluorophores generally exhibit good photostability, which is essential for applications requiring long-term or intense light exposure, such as in microscopy and materials science. researchgate.net
These properties have led to their use as fluorescent probes for studying cellular environments, such as membrane dynamics, by taking advantage of their solvatochromic behavior (changes in optical properties with solvent polarity). mdpi.com
| Compound Type | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Emission Wavelength (λem) | Reference |
|---|---|---|---|---|
| Trifluoromethylated derivatives (in acetonitrile) | 0.13 - 0.39 | Large | - | researchgate.net |
| Methoxylated derivatives | 0.22 - 0.50 | Tunable | - | researchgate.net |
| Bis-imidazo[1,5-a]pyridine (diphenyl analog) | 0.12 | >5000 | - | nih.gov |
| Bis-imidazo[1,5-a]pyridine (dipyridyl analog) | 0.38 | >5000 | - | nih.gov |
| Benzilimidazole conjugated D-π-A fluorophores | ~0.70 (in solution) | ~7000 | ~520 nm | rsc.org |
Catalysis
The imidazo[1,5-a]pyridine framework has proven to be a versatile platform for the development of ligands for transition metal catalysis. In particular, they have been instrumental in the design of N-heterocyclic carbenes (NHCs), which are a powerful class of ligands known for forming strong bonds with metal centers and enhancing catalytic activity and stability. acs.org
Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) are a widely explored class of L-shaped NHC ligands. researchgate.net These ligands have been incorporated into palladium complexes to create versatile and stable precatalysts for a variety of cross-coupling reactions. rsc.org For example, [(NHC)Pd(cinnamyl)Cl] complexes featuring ImPy ligands have shown high reactivity in Suzuki-Miyaura cross-coupling reactions, even for the challenging C-NO₂ activation of nitroarenes. rsc.orgnih.gov 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have also been successfully synthesized and used in palladium-catalyzed Suzuki-Miyaura reactions to create sterically hindered biaryl compounds. nih.govrsc.org
Beyond palladium catalysis, chiral imidazo[1,5-a]pyridine-oxazoline NHC ligands have been used to form rhodium(I) complexes that are highly efficient catalysts for the enantioselective hydrosilylation of ketones. acs.org Furthermore, nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a significant reaction in the context of carbon capture and utilization. mdpi.com The imidazo[1,5-a]pyridine skeleton's versatility allows for fine-tuning of the steric and electronic properties of the resulting NHC ligands, making them adaptable to a wide range of catalytic transformations. acs.org
An exploration of the advanced applications and research directions stemming from the versatile imidazo[1,5-a]pyridine scaffold, with a focus on derivatives beyond the direct therapeutic use of the target compound, 3-Methylimidazo[1,5-a]pyridin-7-amine. This article delves into the synthesis of crucial precursors for cutting-edge catalysts, their role in transition metal-catalyzed reactions, the development of novel biological probes, and the future of drug discovery through scaffold hopping.
Advanced Applications and Research Directions for Imidazo[1,5-a]pyridine Derivatives
The imidazo[1,5-a]pyridine core, the foundational structure of this compound, is a highly valued scaffold in chemical research. Its unique electronic and structural properties have propelled its derivatives into various advanced applications, extending far beyond traditional medicinal chemistry into the realms of catalysis, materials science, and chemical biology.
Precursors for N-Heterocyclic Carbene (NHC) Ligands
Imidazo[1,5-a]pyridine derivatives are crucial precursors for a class of N-heterocyclic carbenes (NHCs) that have become indispensable in modern catalysis. These NHCs are prized for their strong σ-donating properties and unique steric environments. acs.org
A highly efficient, single-step method has been developed for synthesizing the imidazo[1,5-a]pyridinium salt precursors. organic-chemistry.orgnih.gov This three-component coupling reaction involves substituted picolinaldehydes, various amines, and formaldehyde (B43269), proceeding under mild conditions to produce the desired precursors in high yields. acs.org This synthetic route is exceptionally versatile, allowing for the incorporation of a wide array of functional groups and even chiral substituents, which is critical for asymmetric catalysis. acs.orgorganic-chemistry.org The ability to easily create unsymmetrical NHCs with different substituents framing the carbene is a significant advantage, providing fine-tuned control over the geometry of the metal-ligand sphere. acs.org This straightforward access to diverse, multidentate, and chiral NHC precursors has paved the way for the development of novel catalytic systems. organic-chemistry.orgresearchgate.net
Table 1: Synthesis of Imidazo[1,5-a]pyridinium NHC Precursors An interactive table detailing the versatile three-component reaction.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Key Advantage |
| Picolinaldehyde | Amine | Formaldehyde | Mild, one-step | Imidazo[1,5-a]pyridinium salt | High yield, functional group tolerance, access to chiral and multidentate ligands |
Ligands for Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Couplings)
The ligands derived from the imidazo[1,5-a]pyridine scaffold have demonstrated exceptional performance in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Well-defined and stable palladium complexes incorporating imidazo[1,5-a]pyridin-3-ylidene (ImPy) NHC ligands have been engineered as highly effective precatalysts. nih.govrsc.org These complexes, such as [(NHC)Pd(cinnamyl)Cl], are often air- and moisture-stable, a practical advantage for routine laboratory use. rsc.org They feature a 1:1 palladium-to-ligand ratio and can be activated rapidly to the catalytically active monoligated Pd(0) species. nih.gov The rigid L-shaped structure of these ImPy ligands creates a unique catalytic pocket that has proven highly effective in challenging cross-coupling reactions, including the activation of robust C–NO₂ bonds. nih.govrsc.org
Beyond NHCs, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and successfully applied in sterically demanding Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds. rsc.orgnih.gov The versatility of the scaffold is further highlighted by its use in nickel-catalyzed reactions, such as the synthesis of acrylates from ethylene and CO₂, demonstrating its broad utility in organometallic chemistry. mdpi.comnih.gov
Table 2: Applications in Palladium-Catalyzed Cross-Coupling An interactive table summarizing the use of Imidazo[1,5-a]pyridine-based ligands.
| Ligand Type | Metal | Cross-Coupling Reaction | Key Features |
| Imidazo[1,5-a]pyridin-3-ylidene (NHC) | Palladium | Suzuki-Miyaura, C-NO₂ activation | Air- and moisture-stable precatalysts, fast activation, high reactivity |
| 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | Palladium | Suzuki-Miyaura | Effective for sterically hindered substrates |
Development of Novel Research Tools and Probes
The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold have made it a prime candidate for the development of fluorescent probes for biological and environmental sensing. rsc.org These derivatives often exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is highly advantageous in fluorescence imaging as it minimizes self-quenching and background interference. nih.govmdpi.comnih.gov
Researchers have designed and synthesized imidazo[1,5-a]pyridine-based probes capable of detecting specific biologically relevant analytes with high sensitivity and selectivity. For instance, a probe named IPY-SO₂ was developed for detecting sulfite (SO₃²⁻) with a low detection limit of 70 nM and a 75-fold fluorescence enhancement. nih.gov Another probe, NIPY-DNP, was engineered for the rapid detection of hydrogen sulfide (H₂S), showing a remarkable 273-fold increase in fluorescence. researchgate.net
The utility of these compounds extends to cellular imaging. Their compact shape and favorable photophysical characteristics make them suitable for use as cell membrane probes to study membrane dynamics, hydration, and fluidity. mdpi.comnih.gov The successful application of these probes for imaging analytes in living cells and even in whole organisms like zebrafish underscores the immense potential of the imidazo[1,5-a]pyridine scaffold in creating sophisticated tools for chemical biology. nih.gov
Future Prospects for Scaffold Hopping and New Chemical Entity Discovery
Scaffold hopping is a powerful strategy in modern drug discovery, where the core structure of a known active compound is replaced with a different, often isosteric, scaffold to improve properties like potency, selectivity, or metabolic stability. The imidazo[1,5-a]pyridine ring system has emerged as a valuable alternative in such endeavors. nih.gov
In one notable example, scaffold hopping from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine core was successfully employed to address a metabolic liability. The original compound was susceptible to metabolism by aldehyde oxidase, but the imidazo[1,5-a]pyridine analogue was no longer a substrate for the enzyme, demonstrating how a subtle change in the scaffold's nitrogen placement can overcome significant pharmacokinetic challenges. nih.gov
Computational tools that predict sites of metabolism have also identified the imidazo[1,5-a]pyridine core as a promising scaffold for developing new enzyme inhibitors with enhanced physicochemical properties. nih.gov This strategic replacement of core structures allows medicinal chemists to navigate away from known intellectual property and to discover new chemical entities (NCEs) with superior drug-like profiles. The proven success of the imidazo[1,5-a]pyridine scaffold in this context ensures it will remain a focus for future drug discovery and development programs.
Q & A
Q. What are the primary synthetic routes for 3-Methylimidazo[1,5-a]pyridin-7-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or β-enaminones under acidic or thermal conditions. Optimization includes:
- Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids to accelerate cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
- Temperature : Controlled heating (80–120°C) minimizes side reactions .
- Purification : Recrystallization from ethanol/DMF mixtures improves purity (>95%) .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Discrepancies in coupling constants may indicate regioisomeric impurities .
- IR Spectroscopy : Confirms NH₂ stretches (~3350 cm⁻¹) and imidazo ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1) .
Q. How is HPLC utilized to assess purity, and what parameters are critical?
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min.
- Detection : UV absorption at 254 nm. Purity >98% is achievable with optimized elution profiles .
Advanced Research Questions
Q. How do substituents at the 3-methyl and 7-amine positions modulate biological activity?
- 3-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
- 7-Amine : Critical for hydrogen bonding with enzyme active sites (e.g., CHK1 kinase inhibition, IC₅₀ < 1 µM) .
- Fluorine/Trifluoromethyl Substituents : Increase metabolic stability but may reduce solubility .
Q. What computational strategies predict target binding affinity?
Q. How can contradictions in cytotoxicity data across studies be resolved?
Q. What challenges arise in scaling synthesis from lab to pilot scale?
- Exothermic Reactions : Implement jacketed reactors for temperature control during cyclization .
- Purification : Switch from recrystallization to column chromatography (silica gel, ethyl acetate/hexane) for higher throughput .
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .
Q. Which in vivo models are suitable for pharmacokinetic (PK) studies?
- Rodent Models : Sprague-Dawley rats (IV/oral dosing, 10 mg/kg) for bioavailability (F > 60%) and half-life (t₁/₂ ≈ 4 hrs) .
- Tissue Distribution : LC-MS/MS quantifies brain-to-plasma ratios (0.8–1.2) to assess CNS penetration .
Methodological Tables
Q. Table 1. Optimization of Cyclocondensation Reactions
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | PTSA (10 mol%) | 78% → 92% | |
| Solvent | Ethanol/DMF (3:1) | Purity >98% | |
| Temperature | 100°C, 12 hrs | Side products <5% |
Q. Table 2. Key NMR Assignments
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C3-CH₃ | 2.3 | Singlet | 3H |
| C7-NH₂ | 6.8 | Broad | 2H |
| C5-H | 8.1 | Doublet | 1H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
